6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine
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Overview
Description
6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a piperazine ring and tert-butylbenzoyl group, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative under acidic conditions.
Substitution with Piperazine: The pyrimidine core is then reacted with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the 4-tert-butylbenzoyl-piperazine intermediate.
Final Coupling: The intermediate is coupled with 2-methyl-N-(4-methylphenyl)pyrimidin-4-amine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the tert-butylbenzoyl moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Alcohol derivatives of the tert-butylbenzoyl group.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, the compound has potential applications in drug development. Its structure suggests it could interact with specific biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where piperazine derivatives have shown efficacy.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It can also be employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The tert-butylbenzoyl group can enhance the compound’s stability and binding affinity, while the pyrimidine core can interact with nucleic acids or proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: This compound shares the piperazine and tert-butylbenzoyl moieties but differs in the core structure.
tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: This compound has a similar piperazine and pyrimidine structure but includes additional substituents that alter its chemical properties.
Uniqueness
6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications across various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H33N5O |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C27H33N5O/c1-19-6-12-23(13-7-19)30-24-18-25(29-20(2)28-24)31-14-16-32(17-15-31)26(33)21-8-10-22(11-9-21)27(3,4)5/h6-13,18H,14-17H2,1-5H3,(H,28,29,30) |
InChI Key |
YDHFYDYTVSXUGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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